molecular formula C20H26N2O2S B11325165 4-(propan-2-yloxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-(propan-2-yloxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11325165
M. Wt: 358.5 g/mol
InChI Key: PBLZWGFECBPMSZ-UHFFFAOYSA-N
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Description

4-(propan-2-yloxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the benzamide core: This can be achieved by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the propan-2-yloxy group: This step might involve the alkylation of a hydroxyl group on the benzamide with an appropriate alkyl halide.

    Attachment of the pyrrolidin-1-yl and thiophen-2-yl groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide bond may produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Other benzamide derivatives with different substituents.

    Thiophene-containing compounds: Compounds with thiophene rings that exhibit similar chemical properties.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring.

Uniqueness

The uniqueness of 4-(propan-2-yloxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

4-propan-2-yloxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C20H26N2O2S/c1-15(2)24-17-9-7-16(8-10-17)20(23)21-14-18(19-6-5-13-25-19)22-11-3-4-12-22/h5-10,13,15,18H,3-4,11-12,14H2,1-2H3,(H,21,23)

InChI Key

PBLZWGFECBPMSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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